3,6-Dimethoxyphenanthrene-9-carboxylic acid
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Overview
Description
3,6-Dimethoxyphenanthrene-9-carboxylic acid is a phenanthrene derivative characterized by the presence of two methoxy groups at positions 3 and 6, and a carboxylic acid group at position 9 on the phenanthrene backbone. Phenanthrene derivatives are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxyphenanthrene-9-carboxylic acid typically involves the use of starting materials such as 2-(3,4-dimethoxyphenyl)acetic acid and 4-hydroxybenzaldehyde . The synthetic route may include steps such as esterification, cyclization, and oxidation to achieve the desired phenanthrene structure. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxyphenanthrene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3,6-Dimethoxyphenanthrene-9-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenanthrene derivatives.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxyphenanthrene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,7-Dihydroxy-3,6-dimethoxyphenanthrene: Another phenanthrene derivative with similar structural features but different functional groups.
9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol: A phenanthrene derivative with additional hydroxyl groups, known for its cytotoxic activity against cancer cells.
Uniqueness
3,6-Dimethoxyphenanthrene-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,6-dimethoxyphenanthrene-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-11-4-3-10-7-16(17(18)19)13-6-5-12(21-2)9-15(13)14(10)8-11/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACXBJBWZLZERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C=C(C=CC3=C(C=C2C=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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